

Analytical methods for "2-(3-Aminophenoxy)propanoic acid hydrochloride" quantification

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Compound of Interest

Compound Name:	2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS No.:	2109514-29-4
Cat. No.:	B2443237

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Application Note & Protocol: Quantitative Analysis of **2-(3-Aminophenoxy)propanoic Acid Hydrochloride**

Abstract

This technical guide details the analytical framework for the quantification and characterization of **2-(3-Aminophenoxy)propanoic acid hydrochloride** (CAS: 94002-32-3). Due to the molecule's amphoteric nature (containing both a carboxylic acid and a primary amine) and its presence as a hydrochloride salt, standard reverse-phase methods often yield poor peak shapes or retention shifts. This protocol overcomes these challenges using a pH-controlled Ion-Suppression HPLC method for purity profiling and a Potentiometric Titration for absolute assay determination.

Physicochemical Profile & Analytical Strategy

Target Molecule: **2-(3-Aminophenoxy)propanoic acid hydrochloride** Chemical Structure:

- Core: Propanoic acid backbone.[1]
- Substituent: 3-Aminophenoxy group at the 2-position.
- Salt Form: Hydrochloride (HCl).

Analytical Challenges:

- Zwitterionic Potential: The molecule contains a basic amine () and an acidic carboxyl group (). In solution, this leads to complex ionization equilibria.
- Peak Tailing: Free amines interact strongly with residual silanols on silica-based columns, causing severe tailing.
- UV Response: The lack of extended conjugation limits UV sensitivity, requiring detection at low wavelengths (<230 nm).

Strategic Solution:

- HPLC: Utilize an acidic mobile phase (pH 2.5) to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic). This prevents zwitterion formation and ensures consistent retention behavior.
- Titration: Use potentiometric titration with Sodium Hydroxide to quantify the carboxylic acid content directly.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity Profiling and Quantification

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 μ m	End-capping blocks silanols, reducing amine tailing.
Mobile Phase A	0.1% Phosphoric Acid () in Water	Low pH (~2.0) suppresses acid ionization and protonates amine.
Mobile Phase B	Acetonitrile (HPLC Grade)	Organic modifier for elution.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Column Temp	30°C	Maintains reproducible retention times.
Detection	UV at 220 nm (bw 4 nm), Ref 360 nm	Max absorbance for the aminophenoxy moiety.
Injection Volume	10 μ L	Standard loop volume.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	95	5	Equilibration
2.00	95	5	Isocratic Hold
15.00	40	60	Linear Gradient
18.00	5	95	Wash
20.00	5	95	Hold
20.10	95	5	Re-equilibration
25.00	95	5	End

Sample Preparation

- Diluent: Water:Acetonitrile (90:10 v/v) with 0.1%
 . (Matching initial mobile phase prevents solvent shock).
- Standard Stock: Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
- Test Sample: Prepare in duplicate at 100 µg/mL.

System Suitability Criteria

- Tailing Factor (

):
(Critical for amine analysis).
- Theoretical Plates (

):
 .
- RSD (n=5):

for peak area.

Method 2: Potentiometric Titration (Assay)

Primary Application: Absolute Assay (Bulk Drug Substance)

Principle: The hydrochloride salt of the amine is stable. We titrate the free carboxylic acid moiety using a strong base. The inflection point is detected potentiometrically.

Reagents & Equipment[2][3][4][5]

- Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
- Solvent: 50 mL Deionized Water (The HCl salt is water-soluble).

- Electrode: Combined Glass pH Electrode.
- Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

Procedure

- Accurately weigh ~200 mg of the sample () into the titration vessel.
- Add 50 mL of deionized water and stir until fully dissolved.
- Titrate with 0.1 N NaOH to the potentiometric endpoint (first derivative maximum).
 - Note: Expect two inflection points if the amine-HCl deprotonates, but typically the carboxylic acid () and the amine salt () overlap. For specificity, Argentometric Titration (Method 2B) of the chloride counter-ion is often preferred for salt confirmation.

Alternative (Method 2B - Chloride Determination):

- Titrant: 0.1 N Silver Nitrate ().
- Solvent: Water + 5 mL .
- Electrode: Silver Ring Electrode.
- Calculation:

Where

g/mol (for Monohydrochloride).

Method 3: LC-MS/MS (Genotoxic Impurity Analysis)

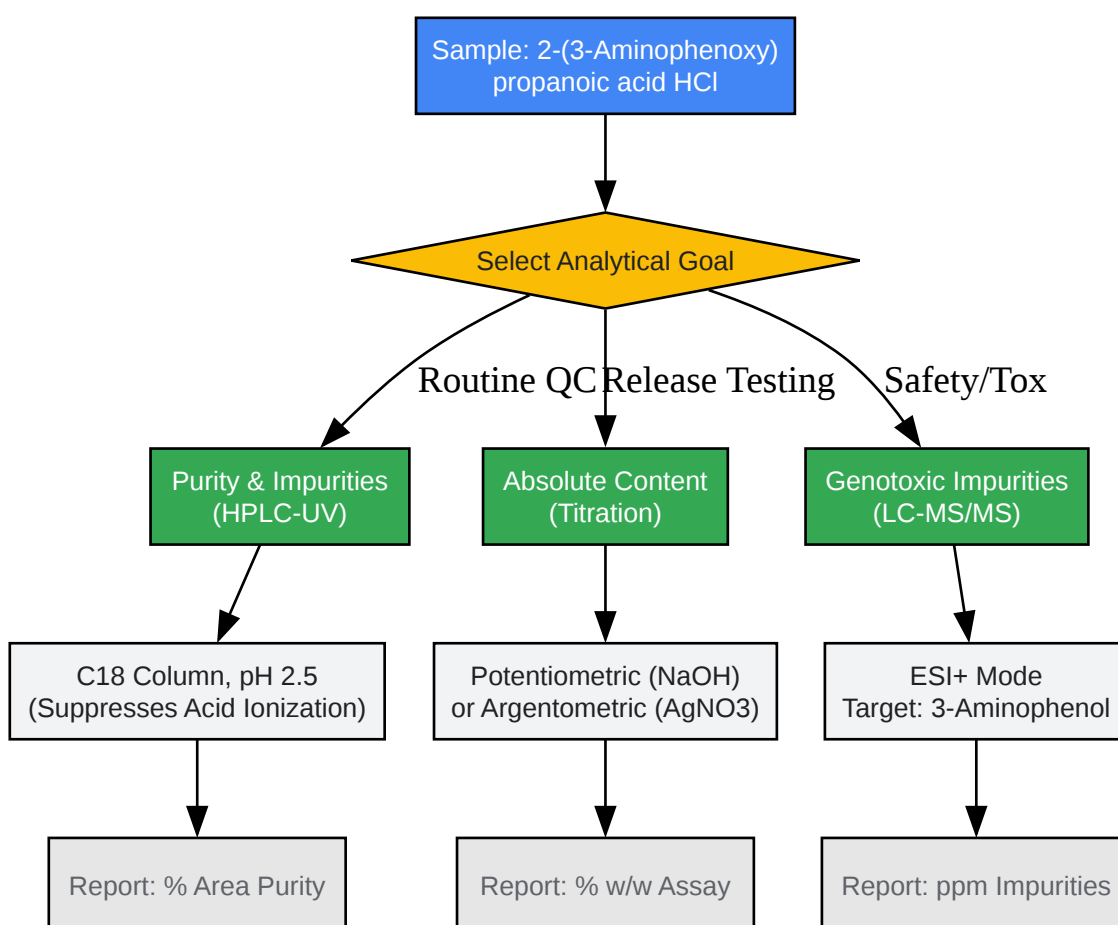
Primary Application: Trace Analysis of Anilines

Context: As an aniline derivative, trace levels of the free 3-aminophenol (starting material) must be monitored due to potential genotoxicity concerns.

- Column: Phenyl-Hexyl (Selectivity for aromatic amines).
- Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).
- MS Mode: ESI Positive (M+H)+.
- Target Ion: m/z 110.06 (3-Aminophenol) vs m/z 182.08 (Target).

Visualizations

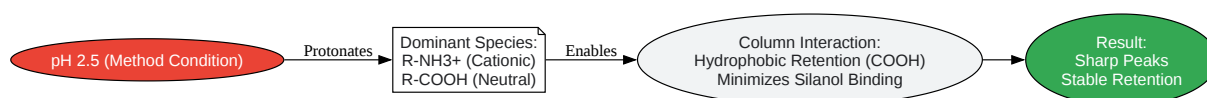
Figure 1: Analytical Logic Workflow



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Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements (Purity vs. Assay vs. Safety).

Figure 2: pH-Dependent Species & Retention Logic



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Caption: Mechanistic explanation of why acidic mobile phase (pH 2.5) is critical for analyzing this amphoteric molecule.

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